5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine
Overview
Description
5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H14BrN3O3. This compound is characterized by the presence of a bromine atom, a nitro group, and an oxan-4-yl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine typically involves the following steps:
Bromination: The addition of a bromine atom to the pyridine ring.
N-methylation:
Oxan-4-yl substitution: The attachment of an oxan-4-yl group to the nitrogen atom.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide. N-methylation typically involves the use of methyl iodide or dimethyl sulfate, and the oxan-4-yl substitution can be achieved using oxan-4-yl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Hydrogenated derivative: Formed by the reduction of the bromine atom.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. The oxan-4-yl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-3-nitropyridine
- 5-bromo-3-nitropyridine-2-carbonitrile
- 5-bromo-2-hydroxy-3-nitropyridine
Uniqueness
5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is unique due to the presence of the oxan-4-yl group, which is not commonly found in similar compounds. This group enhances the compound’s solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-14(9-2-4-18-5-3-9)11-10(15(16)17)6-8(12)7-13-11/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIMXQNNHACOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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